1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine
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Overview
Description
1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic compound that features a furan ring fused with a tetrahydroquinoline structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both furan and tetrahydroquinoline moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reaction of 2-furoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the tetrahydroquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
1-(2-Furoyl)-3-phenylthiourea: This compound also contains a furan ring and has been studied for its structural and biological properties.
1-(2-Furoyl)piperazine derivatives: These compounds share the furan moiety and have been evaluated for their enzyme inhibition potential.
Uniqueness: 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the combination of the furan ring and the tetrahydroquinoline structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOLELXTLALXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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